N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is a chemical compound derived from the coupling of succinimide with 7-hydroxy-4-coumarinyl acetate. This compound is characterized by its fluorescent properties, which make it useful in various biochemical applications, particularly in the field of bioconjugation. The presence of the hydroxy group on the coumarin moiety enhances its reactivity and fluorescence, allowing for effective labeling and detection in biological systems.
These reactions are essential for utilizing this compound in various experimental setups, especially in creating bioconjugates for imaging and detection.
The biological activity of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate is primarily linked to its fluorescent properties. It has been utilized as a fluorescent probe in various assays due to its ability to emit light upon excitation. This makes it valuable for:
Its unique structure allows it to be selectively reactive towards amines, enhancing its utility in biological research.
The synthesis of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate typically involves the following steps:
This method ensures a high yield of the compound while maintaining its purity for subsequent applications .
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate has a variety of applications in scientific research:
These applications leverage its unique chemical structure and reactivity profile.
Interaction studies involving N-succinimidyl 7-hydroxy-4-coumarinyl-acetate focus on its ability to form conjugates with various biomolecules. Key points include:
Such studies are crucial for understanding how this compound can be effectively utilized in different biological contexts.
Several compounds share structural features with N-succinimidyl 7-hydroxy-4-coumarinyl-acetate. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Succinimidyl 7-hydroxy-4-methylcoumarin-3-acetate | Similar coumarin structure | Exhibits blue fluorescence |
| N-Succinimidyl 7-amino-4-methylcoumarin | Contains an amino group instead of hydroxy | Enhanced reactivity with carboxylic acids |
| N-Succinimidyl 7-hydroxycoumarin-3-carboxylic acid | Different functional groups | Used primarily for carboxylic acid labeling |
| 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | Methoxy group instead of hydroxy | Selectively reacts with aliphatic amines |
These compounds highlight the diversity within the coumarin family while showcasing the unique properties of N-succinimidyl 7-hydroxy-4-coumarinyl-acetate that make it particularly suited for specific applications in biochemical research.
The compound is systematically named 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-4-coumarinyl)acetate, reflecting its coumarin core substituted with a hydroxy group at position 7 and an acetic acid derivative esterified to a succinimidyl moiety. Its CAS Registry Number is 185102-64-1, uniquely identifying it in chemical databases. The molecular formula is C₁₅H₁₁NO₇, with a molecular weight of 317.25 g/mol. Alternative synonyms include 7-hydroxy-4-coumarinylacetic acid N-succinimidyl ester and N-succinimidyl 7-hydroxycoumarin-4-acetate, though the IUPAC name remains the definitive descriptor.
The structure comprises three key components (Figure 1):
The SMILES notation for this compound is C1C(=O)N(C(=O)C1)OC(=O)CC2=C(C3=C(C(=O)O2)C=CC(=C3)O)O, derived from structurally related analogs. Functional groups include:
The predicted pKa of the hydroxy group is 7.69±0.20, suggesting moderate acidity under physiological conditions.
Experimental crystallographic data for this compound remains unreported in the literature. However, computational predictions estimate a density of 1.61±0.1 g/cm³ and a boiling point of 560.0±60.0 °C. Molecular dynamics simulations suggest that the succinimidyl ester adopts a planar conformation to maximize resonance stabilization, while the coumarin system maintains near-orthogonal alignment with the ester group to minimize steric hindrance.
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate belongs to a family of coumarin derivatives modified for bioconjugation (Table 1).
The presence of the 7-hydroxy group in N-succinimidyl 7-hydroxy-4-coumarinyl-acetate distinguishes it from methoxy-substituted analogs, conferring improved water solubility and reactivity in pH-dependent reactions.